2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine
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Overview
Description
2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine is an organic compound with a complex structure It contains a methoxy group, a nitro group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine typically involves the nitration of 2-methoxyaniline followed by a series of reactions to introduce the ethylamine group. The nitration process requires concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(2-Amino-5-nitrophenyl)-N-methylethan-1-amine.
Reduction: Formation of 2-(2-Methoxy-5-nitrosophenyl)-N-methylethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrophenol: Similar structure but lacks the ethylamine group.
2-Methoxy-5-nitroaniline: Similar structure but lacks the ethylamine group.
2-Methoxy-5-nitrobenzylamine: Similar structure but has a benzylamine group instead of an ethylamine group.
Uniqueness
2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine is unique due to the presence of both the methoxy and nitro groups on the aromatic ring, along with the ethylamine side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2-methoxy-5-nitrophenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H14N2O3/c1-11-6-5-8-7-9(12(13)14)3-4-10(8)15-2/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
BWKMZIKOUHYKTI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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